Cyclohexylhydrazine

Description

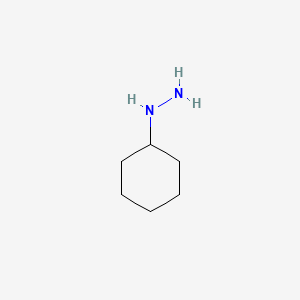

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-8-6-4-2-1-3-5-6/h6,8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQRDAIAWDPZGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064390 | |

| Record name | Hydrazine, cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6498-34-6 | |

| Record name | Cyclohexylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6498-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006498346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA9JFS6L93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclohexylhydrazine: Properties, Synthesis, and Applications

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of cyclohexylhydrazine, a versatile chemical intermediate. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, molecular structure, synthesis, and reactivity of this compound. It further explores its applications, particularly in the synthesis of complex organic molecules, and provides field-proven experimental insights and safety protocols.

Introduction: The Role of this compound in Modern Synthesis

This compound is an organic compound featuring a hydrazine functional group attached to a cyclohexane ring.[1] It serves as a crucial building block in organic chemistry, enabling the synthesis of a wide array of complex molecules. Its unique structure, combining a reactive hydrazine moiety with a non-polar cyclohexyl group, makes it a valuable precursor for developing pharmaceuticals, agrochemicals, and specialty materials.[1] The hydrazine functional group is a cornerstone of modern synthesis, allowing for the construction of various heterocyclic ring systems like pyrazoles, triazoles, and pyridazines, which are frequently found in biologically active compounds.[2][3] This guide aims to provide an in-depth understanding of its chemical nature, empowering researchers to leverage its full potential in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are dictated by its molecular structure, which consists of a flexible, six-membered aliphatic ring bonded to a highly reactive N-N single bond. The free base is typically a colorless to pale yellow liquid with a characteristic amine-like odor.[1] For ease of handling and improved stability, it is often supplied as its hydrochloride salt, a white crystalline powder.

The cyclohexane ring typically adopts a stable chair conformation to minimize steric strain.[4][5] This conformational preference can influence the stereochemical outcome of reactions at the hydrazine moiety.

Chemical Structure of this compound

References

- 1. CAS 6498-34-6: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. calcasolutions.com [calcasolutions.com]

- 4. Crystal structure of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Cyclohexylhydrazine: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

This guide provides an in-depth exploration of cyclohexylhydrazine, a versatile reagent in organic synthesis with significant applications in the pharmaceutical and material science industries. This document is intended for researchers, scientists, and drug development professionals, offering a blend of fundamental chemical data, practical synthetic methodologies, and critical safety information.

Core Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a cyclohexane ring bonded to a hydrazine functional group.[1] It is a key synthetic intermediate, often used in its free base form or as the more stable hydrochloride salt.

A critical first step in employing any chemical reagent is a thorough understanding of its fundamental properties. The data presented below has been compiled from authoritative sources to ensure accuracy and reliability.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 6498-34-6 | 24214-73-1[2][3] |

| Molecular Formula | C₆H₁₄N₂ | C₆H₁₅ClN₂ |

| Molecular Weight | 114.19 g/mol [1][4] | 150.65 g/mol [2][3] |

| Appearance | Colorless to pale yellow liquid | White crystalline powder[4] |

| Melting Point | 46-50 °C | 110-114 °C |

| Boiling Point | 77-80 °C @ 12 Torr | Not applicable |

| Solubility | Soluble in organic solvents, limited solubility in water.[1] | Soluble in water |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most commonly achieved through the reductive amination of cyclohexanone. This method is efficient and scalable, making it suitable for both laboratory and industrial production.

Synthetic Pathway: Reductive Amination of Cyclohexanone

The reaction proceeds via the formation of a cyclohexanone hydrazone intermediate, which is subsequently reduced to yield this compound.[5] The choice of reducing agent is critical to the success of the synthesis, with common options including catalytic hydrogenation or hydride-based reagents.

Caption: Synthetic pathway for this compound from cyclohexanone.

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride

The following protocol is a representative example of the synthesis of this compound hydrochloride from cyclohexanone.

Materials:

-

Cyclohexanone

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Palladium on carbon (10%)

-

Hydrogen gas supply

-

Reaction flask equipped with a magnetic stirrer, condenser, and gas inlet

-

Filter funnel and flask

-

Crystallization dish

Procedure:

-

Hydrazone Formation: In a reaction flask, dissolve cyclohexanone (1.0 eq) in ethanol. Add hydrazine hydrate (1.1 eq) dropwise while stirring. The reaction is typically exothermic. After the addition is complete, heat the mixture at reflux for 2 hours to ensure complete formation of the cyclohexanone hydrazone.

-

Catalytic Hydrogenation: Cool the reaction mixture to room temperature. Carefully add 10% palladium on carbon (5 mol%).

-

Reduction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus). Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.

-

Salt Formation and Isolation: To the filtrate, slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2). The this compound hydrochloride will precipitate as a white solid.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield pure this compound hydrochloride.

Chemical Reactivity and Synthetic Applications

This compound is a versatile building block in organic synthesis, primarily utilized for its nucleophilic character and its ability to participate in condensation reactions.[4]

Fischer Indole Synthesis

A classic and powerful application of this compound is in the Fischer indole synthesis. This reaction involves the condensation of an aldehyde or ketone with a hydrazine, followed by an acid-catalyzed rearrangement to form an indole ring system. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals.

Caption: Key steps in the Fischer indole synthesis.

Synthesis of Heterocyclic Compounds

Beyond indoles, this compound is a precursor for a variety of other nitrogen-containing heterocycles, such as pyrazoles and pyridazinones.[6] These scaffolds are also of significant interest in drug discovery due to their diverse biological activities.[7]

As a Reducing Agent

The hydrazine moiety in this compound imparts reducing properties to the molecule. It can be employed in specific reduction reactions in organic synthesis, although this application is less common than its use as a nucleophile.[1]

Safety, Handling, and Toxicology

This compound and its salts must be handled with care due to their potential toxicity. Adherence to strict safety protocols is mandatory.

GHS Hazard Classification

The hydrochloride salt is classified as follows:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[8]

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[8]

Precautionary Measures and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

First Aid Measures

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[9]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]

Analytical Characterization

The identity and purity of this compound and its derivatives are typically confirmed using a combination of spectroscopic and chromatographic techniques.

| Analytical Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR will show characteristic signals for the cyclohexyl protons and the N-H protons of the hydrazine group. ¹³C NMR will show the corresponding signals for the carbon atoms of the cyclohexane ring. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. C-H stretching vibrations of the cyclohexane ring around 2850-2950 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on the purity of the sample and allows for the identification of any volatile impurities. |

It is crucial to perform these analyses on newly synthesized or purchased batches of this compound to ensure the quality and consistency of experimental results.

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its utility in the construction of complex, biologically active molecules, particularly through the Fischer indole synthesis, underscores its importance in drug discovery and development. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for its effective and responsible use in the laboratory.

References

- 1. CAS 6498-34-6: this compound | CymitQuimica [cymitquimica.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Reaction of Cyclohexanone with Hydrazine in Acidic Medium The chemical r.. [askfilo.com]

- 6. benchchem.com [benchchem.com]

- 7. calcasolutions.com [calcasolutions.com]

- 8. This compound hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

Foreword: The Strategic Importance of Cyclohexylhydrazine Hydrochloride

An In-Depth Technical Guide to the Synthesis and Preparation of Cyclohexylhydrazine Hydrochloride

In the landscape of modern organic synthesis, the efficacy of complex molecular construction often hinges on the availability and reliability of key intermediates. This compound hydrochloride (CAS No: 24214-73-1) stands out as one such pivotal building block.[1] Its unique structure, combining a saturated carbocyclic ring with the reactive hydrazine moiety, renders it an indispensable precursor in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical sectors. This guide provides an in-depth exploration of the prevalent synthetic methodologies for preparing this compound hydrochloride, grounded in mechanistic principles and practical, field-proven protocols. It is designed for researchers, process chemists, and drug development professionals who require a comprehensive and actionable understanding of this versatile chemical intermediate.

Physicochemical Properties and Data

A thorough understanding of a compound's physical properties is the foundation of its effective use and handling in a laboratory setting. The key physicochemical data for this compound hydrochloride are summarized below.

| Property | Value | Source |

| CAS Number | 24214-73-1 | [1][2] |

| Molecular Formula | C₆H₁₅ClN₂ | [2][3] |

| Molecular Weight | 150.65 g/mol | [2][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 110-114 °C (lit.) | [4] |

| SMILES | C1CCC(CC1)NN.Cl | [3] |

| InChIKey | JZRHODNPRNTXKO-UHFFFAOYSA-N | [3][4] |

Critical Safety and Handling Protocols

Hydrazine and its derivatives are classified as Particularly Hazardous Substances (PHS) and demand rigorous adherence to safety protocols.[5] Both acute and chronic exposure must be avoided.

GHS Hazard Identification:

-

Pictogram: GHS05 (Corrosion)[4]

-

Signal Word: Danger[4]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[3][4]

Core Handling Precepts:

-

Engineering Controls: All manipulations involving this compound hydrochloride or its precursors (especially hydrazine hydrate) must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5][6]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

-

A flame-resistant lab coat.[5]

-

Chemical splash goggles and a full-face shield, especially when splashing is a risk.[6]

-

Gloves: Butyl rubber is the material of choice for handling hydrazine solutions.[7] For the solid hydrochloride salt, nitrile gloves are a minimum requirement, with double-gloving recommended.[5][6]

-

-

Incompatibilities: Hydrazine derivatives are strong reducing agents. Avoid contact with oxidizing agents, acids, and metal oxides (e.g., iron, copper).[7][8]

-

Waste Disposal: All waste containing hydrazine derivatives is considered hazardous and must be disposed of according to institutional and local regulations. Do not mix with other waste streams.[6]

-

Exposure Response: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5] For inhalation, move the individual to fresh air and seek immediate medical help.[5]

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from two primary retrosynthetic disconnections, which form the basis of the most common preparative routes. This strategy is visualized below.

Caption: Retrosynthetic analysis of this compound hydrochloride.

Synthetic Route 1: Reductive Amination of Cyclohexanone

This is arguably the most prevalent and adaptable method. It proceeds via the initial formation of a cyclohexanone hydrazone intermediate, which is subsequently reduced to the target hydrazine. This approach benefits from readily available starting materials and generally good yields.

Reaction Mechanism

The process involves two key transformations: nucleophilic attack of hydrazine on the carbonyl carbon to form a hydrazone, followed by the reduction of the C=N double bond.

References

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 24214-73-1 [sigmaaldrich.com]

- 5. ehs.ucsb.edu [ehs.ucsb.edu]

- 6. ehs.unm.edu [ehs.unm.edu]

- 7. arxada.com [arxada.com]

- 8. apps.dtic.mil [apps.dtic.mil]

Spectroscopic data (NMR, IR, MS) of Cyclohexylhydrazine

An In-Depth Guide to the Spectroscopic Characterization of Cyclohexylhydrazine

Authored by a Senior Application Scientist

Introduction

This compound (C₆H₁₄N₂) is a valuable chemical intermediate whose utility spans the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its molecular structure, comprising a cyclohexane ring bonded to a hydrazine moiety, offers a versatile platform for chemical modification. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process.

This guide provides an in-depth exploration of the expected spectroscopic data for this compound. While a comprehensive, publicly available dataset for this specific molecule is not consolidated in a single source, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. We will delve into the causality behind spectral features, providing field-proven insights into data interpretation and acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum reveals the electronic environment of each proton, their relative numbers, and the connectivity between them through spin-spin coupling. The cyclohexane ring's protons are diastereotopic (axial and equatorial), leading to complex signal multiplicities, while the hydrazine protons provide a distinct signature.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| -NH-NH₂ | ~3.4 (broad) | Singlet (broad) | N/A | Protons on nitrogen undergo rapid exchange, leading to signal broadening and decoupling from adjacent protons. Chemical shift is concentration and solvent dependent. |

| CH-N | ~2.5 - 2.7 | Multiplet | Complex | This methine proton is deshielded by the adjacent electronegative nitrogen atom. It is coupled to four adjacent methylene protons. |

| CH₂ (axial) | ~1.1 - 1.3 | Multiplet | Complex | Axial protons are typically more shielded (upfield) compared to their equatorial counterparts in a cyclohexane ring. |

| CH₂ (equatorial) | ~1.6 - 1.9 | Multiplet | Complex | Equatorial protons experience less shielding and thus appear further downfield. |

Expertise & Causality: The differentiation between axial and equatorial protons is a key feature of cyclohexane systems. The chair conformation of the ring places these protons in distinct magnetic environments. The methine proton (CH-N) is the most downfield of the aliphatic signals due to the inductive effect of the attached nitrogen atom. The broadness of the N-H signal is a classic indicator of protons attached to a heteroatom, caused by fast chemical exchange and quadrupolar relaxation from the nitrogen atom.[1][2]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width covering -1 to 10 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.[3]

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy provides a distinct signal for each chemically unique carbon atom, offering a direct count of non-equivalent carbons and information about their chemical nature.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C -N | ~60 - 65 | The carbon atom directly bonded to the nitrogen is significantly deshielded and appears furthest downfield. |

| C H₂ (C2, C6) | ~33 - 36 | These methylene carbons are adjacent to the methine carbon. |

| C H₂ (C3, C5) | ~25 - 28 | These carbons are beta to the substituent. |

| C H₂ (C4) | ~24 - 26 | This carbon is gamma to the substituent and is typically the most shielded (upfield). |

Trustworthiness & Logic: Due to the plane of symmetry that can pass through the C1-N and C4 bond in a rapidly flipping chair conformation, this compound is expected to show four distinct carbon signals.[4] The chemical shifts are predicted based on the known ranges for substituted cyclohexanes, where carbons closer to an electronegative substituent are shifted further downfield.[5][6] The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to definitively distinguish between CH, CH₂, and CH₃ groups, validating these assignments.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. It is an excellent technique for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

|---|---|---|---|

| 3350 - 3250 | N-H Stretch | Medium, Broad | Characteristic of the primary amine (-NH₂) and secondary amine (-NH-) groups. Broadening is due to hydrogen bonding. |

| 2930 - 2850 | C-H Stretch (sp³) | Strong | Typical for C-H bonds in the cyclohexane ring. |

| 1650 - 1580 | N-H Bend (Scissoring) | Medium | Confirms the presence of the primary amine group (-NH₂). |

| 1470 - 1440 | C-H Bend (Scissoring) | Medium | Corresponds to the bending vibration of the -CH₂- groups in the ring. |

| 1150 - 1050 | C-N Stretch | Medium-Weak | Indicates the stretching vibration of the carbon-nitrogen single bond. |

Expertise & Causality: The most diagnostic peaks for this compound are the N-H stretching bands above 3250 cm⁻¹ and the strong sp³ C-H stretching bands just below 3000 cm⁻¹. The presence of two distinct N-H stretching peaks in this region can sometimes resolve the symmetric and asymmetric stretches of the -NH₂ group. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of bending and stretching vibrations unique to the molecule's overall structure.[7][8]

Experimental Protocol: FTIR-ATR Acquisition

-

Sample Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) would lead to the formation of a molecular ion (M⁺˙) followed by characteristic fragmentation, which helps to piece together the molecular structure.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Proposed Fragment | Rationale |

|---|---|---|

| 114 | [C₆H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙). Its presence confirms the molecular weight. |

| 83 | [C₆H₁₁]⁺ | Loss of the hydrazine group (·N₂H₃). This cyclohexyl cation is a stable and likely fragment. |

| 85 | [C₅H₉N]⁺˙ | Loss of ·CH₂NH₂ via ring opening and rearrangement. |

| 56 | [C₄H₈]⁺˙ or [C₃H₆N]⁺ | Common fragment from cyclohexane ring cleavage or α-cleavage. |

| 43 | [C₃H₇]⁺ or [CH₃N₂]⁺ | Further fragmentation. |

| 31 | [N₂H₃]⁺ | Hydrazinyl cation. |

Authoritative Grounding & Fragmentation Logic: Upon electron impact, the molecular ion [C₆H₁₄N₂]⁺˙ will form at m/z 114. The most common fragmentation pathway for substituted cyclohexanes is the loss of the substituent, leading to a stable cyclohexyl cation [C₆H₁₁]⁺ at m/z 83.[9] Another key fragmentation for amines and hydrazines is alpha-cleavage, the breaking of a C-C bond adjacent to the C-N bond, which would also contribute to the fragmentation pattern.[10][11][12] The stability of the resulting cations and radicals dictates the relative abundance of the observed peaks.[13]

Visualization of Key Fragmentation Pathway

Caption: Primary fragmentation of the molecular ion.

Experimental Workflow: GC-MS Analysis

Caption: General workflow for GC-MS analysis.

References

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. rsc.org [rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Cyclohexylamine [webbook.nist.gov]

- 8. Cyclohexane [webbook.nist.gov]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. scienceready.com.au [scienceready.com.au]

- 13. uni-saarland.de [uni-saarland.de]

An In-Depth Technical Guide to the Physical Properties of Cyclohexylhydrazine and its Hydrochloride Salt

Introduction: The Foundational Importance of Physical Properties in Synthesis and Development

In the landscape of pharmaceutical and chemical research, a molecule's fundamental physical properties—such as its melting and boiling points—are not mere data points. They are critical parameters that dictate handling, purification, storage, and formulation strategies. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is paramount for efficient and safe laboratory practice. This guide provides a detailed examination of the melting and boiling points of cyclohexylhydrazine and its hydrochloride salt, two compounds of significant interest in organic synthesis. This compound, a versatile intermediate, serves as a crucial building block in the synthesis of various heterocyclic compounds with potential therapeutic applications.[1][2] Its physical state—liquid or solid at ambient temperature—and its volatility are key considerations for reaction setup and purification. The hydrochloride salt, often favored for its improved stability and handling characteristics, presents a different physical profile that influences its application in synthetic and medicinal chemistry.[3] This document will delve into the theoretical underpinnings of these properties, provide experimentally determined values, and outline detailed protocols for their accurate measurement, ensuring both scientific rigor and laboratory safety.

This compound: A Profile of its Physical State

This compound (CAS RN: 6498-34-6) is an organic compound that appears as a colorless to pale yellow liquid with a distinct amine-like odor.[1] Its utility as a reducing agent and a precursor in the synthesis of pharmaceuticals and agrochemicals makes understanding its physical behavior essential.[1]

Melting and Boiling Point Data

The physical state of a compound at a given temperature and pressure is a direct consequence of the strength of its intermolecular forces. For this compound, these are primarily van der Waals forces and hydrogen bonding. The following table summarizes the key transition temperatures for this compound and its hydrochloride salt.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 6498-34-6 | C₆H₁₄N₂ | 114.19 | 46-50[4][5] | 210.9 (at 760 mmHg)[4] |

| This compound Hydrochloride | 24214-73-1 | C₆H₁₅ClN₂ | 150.65 | 110-114[6][7] | Not Applicable (decomposes) |

The Influence of Pressure on Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Consequently, the boiling point is highly dependent on pressure. For compounds that may be thermally sensitive, distillation under reduced pressure is a common purification technique.[8][9] A general rule of thumb is that for every halving of the pressure, the boiling point of many liquids drops by approximately 10°C.[10] This relationship is crucial for safely handling and purifying compounds like this compound.

The Clausius-Clapeyron equation provides a more quantitative relationship between vapor pressure and temperature, allowing for the estimation of boiling points at different pressures.[11]

ln(P₁/P₂) = -ΔHvap/R × (1/T₁ − 1/T₂)

Where:

-

P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.

-

ΔHvap is the enthalpy of vaporization.

-

R is the ideal gas constant.

The Impact of Salt Formation: this compound Hydrochloride

The conversion of a free base, such as this compound, into its hydrochloride salt dramatically alters its physical properties. This compound hydrochloride (CAS RN: 24214-73-1) is a white to very pale yellow crystalline powder.[12]

Elevated Melting Point: The Role of Ionic Forces

The significantly higher melting point of the hydrochloride salt (110-114 °C) compared to the free base (46-50 °C) is a direct result of the introduction of strong electrostatic forces.[4][5][6][7] In the salt, the hydrazine moiety is protonated, forming a positively charged cyclohexylhydrazinium cation, which then forms a strong ionic bond with the chloride anion.[13] These ion-ion interactions are substantially stronger than the hydrogen bonding and van der Waals forces present in the free base.[14] Overcoming these strong electrostatic forces in the crystal lattice requires significantly more thermal energy, hence the higher melting point.[13][15] This principle is a cornerstone of drug development, where salt formation is often employed to convert liquids or low-melting solids into crystalline solids with improved handling and stability profiles.[3]

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. Given the hazardous nature of hydrazine derivatives, which can be corrosive and toxic, adherence to strict safety protocols is imperative.[16][17][18][19]

Safety Precautions for Handling this compound and its Salts

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[18][20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For handling larger quantities or when there is a risk of splashing, a face shield is recommended.[16][18]

-

Spill and Waste Management: Have appropriate spill cleanup materials readily available. Dispose of all waste containing this compound or its salts according to institutional and local regulations.[16][20]

Protocol 1: Melting Point Determination using a Digital Melting Point Apparatus

This method is suitable for the crystalline this compound hydrochloride.

Causality of Experimental Choices:

-

Sample Preparation: A finely ground, dry powder ensures uniform heat transfer and a sharp melting point range. A sample height of 2-3 mm is optimal for clear observation without causing an artificially broad melting range.

-

Heating Rate: A rapid initial heating rate is used to quickly approach the expected melting point. A slower ramp rate (1-2 °C/minute) near the melting point is critical for accurately observing the onset and completion of melting.

Methodology:

-

Ensure the sample of this compound hydrochloride is dry and finely powdered.

-

Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the starting temperature to approximately 20°C below the expected melting point (around 90°C).

-

Set the heating rate to a medium rate (e.g., 5-10 °C/minute).

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2 °C/minute.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting point range is reported as T1 - T2.

References

- 1. CAS 6498-34-6: this compound | CymitQuimica [cymitquimica.com]

- 2. calcasolutions.com [calcasolutions.com]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:6498-34-6 | Chemsrc [chemsrc.com]

- 5. CYCLOHEXYLHYDRAZINE6498-34-6,Purity95%_Hangzhou Hairui chemical co.,ltd [molbase.com]

- 6. echemi.com [echemi.com]

- 7. China this compound HYDROCHLORIDE 24214-73-1 Manufacturers, Suppliers, Factory - Keyingchem [m.keyingchemical.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cms.qut.edu.au [cms.qut.edu.au]

- 10. nwsci.com [nwsci.com]

- 11. omnicalculator.com [omnicalculator.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. quora.com [quora.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. reddit.com [reddit.com]

- 16. aksci.com [aksci.com]

- 17. This compound hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

Solubility of Cyclohexylhydrazine in common organic solvents

An In-depth Technical Guide to the Solubility of Cyclohexylhydrazine in Common Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in synthetic chemistry. By examining its unique molecular structure, which contains both a nonpolar cyclohexyl moiety and a highly polar hydrazine functional group, we delineate the underlying principles that govern its behavior in various solvent systems. This document offers a theoretical framework based on intermolecular forces, a qualitative assessment of its expected solubility across a spectrum of common organic solvents, and a detailed, field-proven experimental protocol for determining solubility. The insights herein are intended to empower researchers and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby optimizing experimental outcomes.

Introduction: The Significance of this compound Solubility

This compound (CAS No. 6498-34-6) is a valuable building block in organic synthesis, notably in the creation of pharmaceuticals and agrochemicals. Its utility is intrinsically linked to its solubility, a critical parameter that dictates the choice of reaction media, influences reaction kinetics, and is paramount for developing effective purification strategies such as crystallization and chromatography. Understanding the solubility profile of this compound is not merely an academic exercise; it is a fundamental prerequisite for efficient process development and scalable chemical manufacturing. This guide bridges the gap between theoretical principles and practical application, providing the necessary tools to predict and verify the solubility of this versatile compound.

Physicochemical Profile of this compound

The solubility behavior of a compound is a direct manifestation of its molecular structure and resulting physicochemical properties. This compound possesses a dichotomous nature: a bulky, nonpolar aliphatic ring and a polar, hydrogen-bonding functional group.

-

Molecular Formula: C₆H₁₄N₂

-

Molecular Weight: 114.19 g/mol

-

Appearance: Solid with a melting point of 46-50 °C

-

Boiling Point: ~211 °C

-

Density: ~0.9 g/cm³

-

LogP (Octanol-Water Partition Coefficient): 1.01

The key to its solubility lies in the interplay between two distinct structural features:

-

The Cyclohexyl Ring (C₆H₁₁-): This saturated carbocyclic group is nonpolar and lipophilic. It interacts with solvents primarily through weak van der Waals forces (London dispersion forces). This moiety promotes solubility in nonpolar and weakly polar organic solvents.

-

The Hydrazine Group (-NHNH₂): This functional group is highly polar due to the electronegativity of the nitrogen atoms and the presence of N-H bonds. It can act as both a hydrogen bond donor (from the N-H protons) and a hydrogen bond acceptor (via the lone pairs on the nitrogen atoms). This group drives solubility in polar protic and polar aprotic solvents.

This dual-character structure suggests that this compound will exhibit a broad solubility profile, a valuable attribute for a synthetic intermediate.

A Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[1] A solute will dissolve best in a solvent that shares similar intermolecular forces.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily engage in van der Waals interactions. The cyclohexyl ring of this compound will interact favorably with these solvents. However, the highly polar hydrazine group must be solvated, which these solvents do poorly. Therefore, solubility is expected to be moderate but may be limited.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess dipole moments but lack O-H or N-H bonds for hydrogen bond donation. They can, however, act as hydrogen bond acceptors. They will effectively solvate the hydrazine group via dipole-dipole interactions and by accepting hydrogen bonds. The nonpolar ring is also readily accommodated. High solubility is predicted in this class.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents engage in strong hydrogen bonding. They are excellent solvents for the hydrazine group, acting as both hydrogen bond donors and acceptors. While the nonpolar cyclohexyl group can disrupt the solvent's hydrogen-bonding network, the strong interactions with the hydrazine headgroup are expected to confer significant solubility, especially in alcohols.

The following diagram illustrates these fundamental interactions.

Caption: Intermolecular forces governing solubility.

Qualitative Solubility Profile

| Solvent Class | Solvent Examples | Predicted Solubility | Primary Intermolecular Forces |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble | van der Waals forces. The polar hydrazine group limits solubility. |

| Toluene, Benzene | Soluble | van der Waals forces. Aromatic π-system offers some interaction. | |

| Polar Aprotic | Acetone, Ethyl Acetate | Very Soluble | Dipole-dipole interactions, hydrogen bond acceptance. |

| Tetrahydrofuran (THF) | Very Soluble | Dipole-dipole interactions, hydrogen bond acceptance. | |

| Acetonitrile (MeCN) | Soluble | Strong dipole-dipole interactions. | |

| Dimethylformamide (DMF) | Very Soluble | Strong dipole-dipole interactions, hydrogen bond acceptance. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Strong dipole-dipole interactions, hydrogen bond acceptance. | |

| Polar Protic | Methanol, Ethanol | Miscible/Very Soluble | Extensive hydrogen bonding with the hydrazine group. |

| Water | Soluble | Hydrogen bonding. Limited by the nonpolar cyclohexyl group. | |

| Halogenated | Dichloromethane (DCM) | Soluble | Dipole-dipole interactions. |

| Chloroform | Soluble | Dipole-dipole interactions, weak H-bond donation to hydrazine. |

Experimental Protocol: Isothermal Shake-Flask Method

To validate the predicted solubility and establish quantitative values, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable, self-validating system for determining the solubility of a solid in a solvent.[1]

Objective: To determine the saturation solubility of this compound in a chosen organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent (analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Gas or High-Performance Liquid Chromatograph (GC/HPLC) with a calibrated method for this compound.

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or on a stir plate set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture vigorously for a minimum of 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium. For some systems, 48-72 hours may be necessary.

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the vial to stand undisturbed at the same constant temperature for at least 24 hours. This allows the excess, undissolved solid to settle completely, leaving a clear, saturated supernatant.

-

-

Sampling:

-

Carefully draw an aliquot of the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the solution into a pre-weighed volumetric flask. This step is crucial to remove any microscopic solid particles.

-

-

Quantification:

-

Record the exact mass of the filtered supernatant collected.

-

Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument (GC or HPLC).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation:

-

Using the measured concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

The workflow for this protocol is visualized below.

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This relationship can be exploited for recrystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling. It is crucial to report solubility data at a specified temperature.

-

Impurities: The presence of impurities, particularly water, in either the this compound or the solvent can significantly alter solubility. Water can form hydrogen bonds and may either increase or decrease solubility depending on the primary solvent. Always use high-purity materials for accurate measurements.

Implications for Research and Development

A thorough understanding of this compound's solubility is directly applicable to several key areas:

-

Reaction Solvent Selection: Choosing a solvent in which all reactants are sufficiently soluble is critical for achieving optimal reaction rates and yields. The broad solubility of this compound offers flexibility, allowing solvent choice to be guided by other factors like reaction temperature or downstream processing.

-

Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Alcohols or mixed solvent systems involving a soluble solvent (like ethanol) and an anti-solvent (like hexane or water) are likely candidates for developing effective recrystallization protocols for this compound.

-

Chromatography: Selecting an appropriate mobile phase for chromatographic purification requires knowledge of the compound's solubility. The data herein can guide the choice of solvent systems for both normal-phase and reverse-phase chromatography.

-

Formulation: In drug development, the solubility of intermediates and final active pharmaceutical ingredients (APIs) is a primary concern. Understanding the solubility of the this compound core can inform strategies for developing soluble derivatives.

Conclusion

This compound presents a classic example of a molecule with dual structural characteristics, resulting in a broad and useful solubility profile. Its nonpolar cyclohexyl ring and polar, hydrogen-bonding hydrazine group allow it to dissolve in a wide array of common organic solvents, from moderately nonpolar aromatics like toluene to highly polar protic solvents like methanol. While high solubility is predicted in most polar aprotic and protic solvents, experimental verification using a robust protocol, such as the shake-flask method described, is strongly recommended for any process-critical application. By leveraging the theoretical principles and practical guidance provided in this document, researchers can confidently and efficiently utilize this compound in their synthetic endeavors.

References

Unlocking the Potential of Cyclohexylhydrazine Derivatives: A Guide to Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylhydrazine and its derivatives represent a class of versatile chemical intermediates that serve as foundational building blocks in a multitude of scientific disciplines. Characterized by a reactive hydrazine moiety attached to a cyclohexyl ring, these compounds offer a unique combination of structural features that are instrumental in the synthesis of complex molecules.[1] Their significance spans from the development of life-saving pharmaceuticals and advanced agrochemicals to the creation of novel materials. This guide provides an in-depth exploration of the synthesis, reactivity, and diverse research applications of this compound derivatives, offering field-proven insights and detailed methodologies for professionals in drug discovery and chemical research. We will delve into their critical role in constructing bioactive heterocyclic scaffolds, their application as potent enzyme inhibitors, and their emerging utility in agrochemistry and materials science, providing a comprehensive resource for harnessing their full potential.

The this compound Scaffold: Synthesis and Fundamental Reactivity

The utility of any chemical scaffold is rooted in its accessibility and predictable reactivity. This compound derivatives are primarily synthesized through established methods of hydrazinolysis, often starting from corresponding cyclohexyl halides or ketones. The hydrochloride salt is a common, stable form used in synthesis, typically appearing as a white crystalline powder with high purity, which is critical for sensitive reactions.

The core reactivity of these compounds is centered on the hydrazine functional group (-NHNH₂). This moiety is a potent nucleophile, enabling a wide range of transformations including condensation reactions with carbonyl compounds to form hydrazones, acylation to produce hydrazides, and participation in cyclization reactions to generate a vast array of nitrogen-containing heterocycles. The cyclohexyl ring, while often considered an inert scaffold, plays a crucial role in modulating the physicochemical properties of the final molecule, such as lipophilicity, metabolic stability, and receptor-binding affinity.[2]

Below is a generalized workflow for the synthesis of functionalized derivatives, which forms the basis for many of the applications discussed herein.

Diagram: General Synthetic Workflow

Caption: Generalized synthetic pathways from basic precursors to key this compound derivatives.

Application Domain I: Medicinal Chemistry and Drug Development

The structural motifs accessible through this compound chemistry are prevalent in a wide range of biologically active agents. The hydrazide/hydrazine functional group itself is a key pharmacophore in several clinically approved drugs.[3][4]

Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that regulate neurotransmitter levels in the brain.[5] Inhibitors of these enzymes are cornerstone therapies for depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[5][6] The first generation of MAO inhibitors were hydrazine derivatives like iproniazid and phenelzine, which act as irreversible inhibitors by forming a covalent bond with the enzyme's flavin cofactor.[5][]

The development of pyrazole-based compounds, which can be considered cyclic hydrazine derivatives, represents a significant advancement in this area, offering potential for improved selectivity and safety profiles.[8] Research is focused on creating reversible and selective inhibitors to minimize side effects associated with the older, non-selective drugs.[6][] Acylhydrazone derivatives have recently shown significant promise as potent, reversible, and competitive MAO-B inhibitors.[6]

Diagram: Mechanism of MAO Inhibition by Hydrazine Derivatives

Caption: Simplified schematic of irreversible MAO inhibition by a hydrazine-based compound.

Anticancer Agents

The versatility of the this compound scaffold has been exploited to develop novel anticancer agents targeting various mechanisms.

-

Receptor Tyrosine Kinase (RTK) Inhibition: Certain quinazolinone hydrazine derivatives have been designed as inhibitors of RTKs like MET kinase, which are often overactive in various malignancies.[9] One derivative, CM9, showed a significant antiproliferative effect against lung cancer cells with MET amplification.[9]

-

Induction of Apoptosis: Schiff base complexes of N-cyclohexyl hydrazine carbothioamide with metals like nickel have demonstrated selective cytotoxicity against human colon cancer cells.[10] The mechanism involves inducing nuclear condensation and reducing mitochondrial membrane potential, ultimately leading to proapoptotic cell death via inhibition of Tyrosine kinase.[10]

-

Microtubule Stabilization: Diacylhydrazine-functionalized derivatives have been identified as potential microtubule-stabilizing agents, a mechanism shared by successful chemotherapy drugs like Taxol.[11] These compounds can disrupt tubulin assembly, arrest the cell cycle, and induce apoptosis in cancer cells.[11]

Table 1: Antiproliferative Activity of Selected Hydrazine Derivatives

| Compound Class | Target Cancer Cell Line | Mechanism of Action | IC₅₀ Value | Reference |

| Nickel Schiff Base Complex | HCT-116 (Colon Cancer) | Tyrosine Kinase Inhibition, Pro-apoptosis | 7.9 ± 0.2 µM | [10] |

| Quinazolinone Hydrazide (CM9) | EBC-1 (Lung Cancer) | MET Kinase Inhibition | 8.6 µM | [9] |

| 7-Chloroquinoline Hydrazone | SF-295 (CNS Cancer) | Cytotoxicity | 0.688 µg/cm³ | [12] |

| N-cinnamoyl-N'-acryloyl Hydrazide (I₂₃) | HepG2 (Liver Cancer) | Microtubule Destabilization | 3.36 µM | [11] |

Synthesis of Bioactive Heterocycles

This compound is a cornerstone for synthesizing heterocyclic compounds that form the core of numerous approved drugs.[2] Its reaction with β-dicarbonyl compounds or similar precursors is a classical and efficient route to pyrazoles, a privileged scaffold in medicinal chemistry.[2][13][14] These pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][14] Multicomponent reactions (MCRs) using this compound derivatives offer a rapid and efficient way to build molecular complexity and generate diverse libraries of potential drug candidates in a single step.[13]

Application Domain II: Agrochemicals

The principles of designing biologically active molecules for medicine are often transferable to agriculture. Hydrazine derivatives are crucial in creating effective pesticides, herbicides, and plant growth regulators.[3][15]

-

Fungicides and Bactericides: A series of novel hydantoin cyclohexyl sulfonamide derivatives were synthesized and showed potent inhibitory activity against significant plant pathogens like Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold).[16] Several compounds demonstrated efficacy comparable or superior to the commercial fungicide iprodione.[16]

-

Plant Growth Regulators: Maleic hydrazide, a well-known hydrazine derivative, is widely used to regulate plant growth, such as inhibiting sucker growth in tobacco and managing grasses.[15]

The development of new agrochemicals is driven by the need for compounds with novel modes of action to combat resistance and with more favorable environmental profiles. This compound derivatives provide a rich scaffold for this exploration.

Table 2: Antimicrobial Activity of Hydantoin Cyclohexyl Sulfonamide Derivatives

| Compound | Target Pathogen | EC₅₀ Value (µg/ml) | Comparison Standard (EC₅₀) | Reference |

| 3w | Botrytis cinerea | 4.80 | Iprodione ( > 5.0) | [16] |

| 3q | Sclerotinia sclerotiorum | 1.44 | Iprodione (1.39) | [16] |

| 3h | Erwinia carotorora | 2.65 | Streptomycin Sulfate (5.96) | [16] |

Key Experimental Protocols

To ensure scientific integrity, methodologies must be robust and reproducible. Here, we detail a self-validating protocol for a key synthetic application.

Protocol: Four-Component Synthesis of Pyrazole Derivatives

This protocol is adapted from established multicomponent reactions involving hydrazine derivatives and serves as a template for synthesizing libraries of substituted pyrazoles.[13]

Objective: To synthesize a highly substituted pyrazole derivative in a one-pot reaction using (4-methoxycyclohexyl)hydrazine as a key building block.

Materials:

-

(4-methoxycyclohexyl)hydrazine hydrochloride

-

An active methylene compound (e.g., ethyl acetoacetate)

-

An aldehyde (e.g., benzaldehyde)

-

Ammonium acetate

-

Ethanol (anhydrous)

-

Glacial acetic acid (catalyst)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in 10 mL of anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add (4-methoxycyclohexyl)hydrazine hydrochloride (1.0 mmol) and ammonium acetate (1.5 mmol).

-

Causality: Ammonium acetate serves as the ammonia source for the cyclization step. The hydrochloride salt of the hydrazine is used for stability; it will be neutralized in situ.

-

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reactions.

-

Reaction Execution: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Trustworthiness: Consistent monitoring by TLC against starting materials ensures the reaction goes to completion and allows for precise determination of the endpoint, preventing the formation of degradation products from excessive heating.

-

-

Workup and Purification: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume under reduced pressure. c. Pour the concentrated mixture into ice-cold water to precipitate the crude product. d. Filter the solid, wash with cold water, and dry under vacuum. e. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).

Future Outlook and Conclusion

The this compound scaffold is a testament to the power of a versatile chemical building block. Its applications are broad and impactful, from treating debilitating neurological diseases and fighting cancer to ensuring global food security through advanced agrochemicals.[5][16] The future of research in this area lies in the rational design of next-generation derivatives with enhanced selectivity, improved potency, and superior safety profiles. The continued exploration of multicomponent reactions will enable the rapid discovery of novel bioactive compounds.[13] Furthermore, the unique electronic and structural properties of these derivatives remain underexplored in materials science, opening new avenues for the development of functional polymers and fluorescent probes.[18] This guide serves as a foundational resource to empower researchers to continue unlocking the immense potential held within this remarkable class of compounds.

References

- 1. CAS 6498-34-6: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 10. Schiff base-nickel, palladium, and platinum complexes derived from N-cyclohexyl hydrazine carbothioamide and 3-hydroxy-4-methoxybenzaldehyde: Selective antiproliferative and proapoptotic effects against colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Simple Diacylhydrazine-Functionalized Cinnamic Acid Derivatives as Potential Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. calcasolutions.com [calcasolutions.com]

- 16. Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

Introduction: The Emergence of a Versatile Synthetic Building Block

An In-depth Technical Guide to Cyclohexylhydrazine: From Discovery to Application in Modern Synthesis

This compound (C₆H₁₄N₂) is an organic compound featuring a hydrazine functional group attached to a cyclohexane ring.[1] It typically appears as a colorless to pale yellow liquid with a distinct amine-like odor.[1] While not a household name, this molecule serves as a crucial intermediate in the synthesis of a wide array of more complex chemical structures. Its significance is particularly pronounced in the realms of pharmaceutical and agrochemical development, where it functions as a versatile building block for creating novel, biologically active compounds.[1][2] This guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context: The Legacy of Hydrazine Chemistry

The story of this compound is intrinsically linked to the broader history of hydrazine chemistry, which began in the late 19th century. Although specific documentation pinpointing the exact first synthesis of this compound is scarce in publicly available literature, its development can be seen as a logical extension of the foundational work on hydrazine derivatives. The initial synthesis of hydrazine itself is often attributed to the German chemist Theodor Curtius in 1889. This discovery opened up a new frontier in organic chemistry, and the reactivity of the hydrazine moiety (-NHNH₂) quickly became a subject of intense study.[3]

Early pioneers in this field laid the groundwork for the synthesis of various substituted hydrazines. The reactivity of the hydrazine group, being a potent nucleophile and a precursor to various nitrogen-containing heterocycles, made its derivatives attractive targets for synthesis.[3] this compound, with its combination of a reactive hydrazine group and a lipophilic cyclohexyl ring, would have been a natural compound of interest for chemists exploring the structure-activity relationships of new molecules. Its utility lies in its ability to participate in a variety of chemical transformations, including condensation reactions to form hydrazones and as a key component in the synthesis of heterocyclic compounds like pyrazoles and pyridazinones.[2][4][5]

Physicochemical Properties of this compound

A clear understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. This compound is typically handled as its hydrochloride salt (C₆H₁₁NHNH₂ · HCl) to improve stability and ease of handling, as the free base can be more reactive and susceptible to oxidation.[2][5] The hydrochloride is a white to off-white crystalline powder.[2][5]

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| CAS Number | 6498-34-6 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| Molecular Formula (HCl salt) | C₆H₁₅ClN₂ | [6] |

| Molecular Weight (HCl salt) | 150.65 g/mol | [6] |

| CAS Number (HCl salt) | 24214-73-1 | [2][6] |

| Melting Point (HCl salt) | 110-114 °C | [5] |

Synthesis of this compound: A Laboratory-Scale Protocol

A common and reliable method for the synthesis of substituted hydrazines like this compound involves the reduction of an N-nitrosamine precursor. This multi-step process begins with a readily available starting material, cyclohexylamine.

Proposed Synthetic Workflow

References

- 1. CAS 6498-34-6: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. calcasolutions.com [calcasolutions.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound Hydrochloride|98% [benchchem.com]

- 6. This compound hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Fischer Indole Synthesis Utilizing a Cyclohexanone Substrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a key variant of the Fischer indole synthesis: the reaction between an arylhydrazine and cyclohexanone to produce tetrahydrocarbazoles. These structures are pivotal precursors in the synthesis of carbazoles, a class of compounds with significant applications in pharmaceuticals, functional materials, and agrochemicals. This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, the rationale behind procedural choices, and the necessary safety protocols for successful and secure execution.

The classic Fischer indole synthesis is a robust and versatile acid-catalyzed reaction that forms an indole ring from an arylhydrazine and a suitable ketone or aldehyde.[1] This application note focuses on the specific and highly valuable reaction with cyclohexanone, which, instead of a simple indole, yields a fused-ring system known as a tetrahydrocarbazole. We will use the archetypal reaction of phenylhydrazine with cyclohexanone as our model system, as it is extensively documented and clearly illustrates the principles that can be extended to various substituted analogs.[2][3]

The Underlying Chemistry: Mechanism of Action

The conversion of a phenylhydrazone of cyclohexanone into 1,2,3,4-tetrahydrocarbazole is a cornerstone example of the Fischer synthesis, sometimes referred to as the Borsche–Drechsel cyclization.[4] The reaction proceeds through a series of well-established, acid-catalyzed steps. Understanding this mechanism is crucial for troubleshooting and adapting the protocol for different substrates.

The accepted mechanism involves three primary stages:[5]

-

Hydrazone Formation and Tautomerization: The reaction begins with the acid-catalyzed condensation of phenylhydrazine and cyclohexanone to form the corresponding phenylhydrazone. This intermediate then tautomerizes to its more reactive enehydrazine form.

-

[2][2]-Sigmatropic Rearrangement: This is the key bond-forming step. The enehydrazine undergoes a concerted, thermally-driven[2][2]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement) to form a di-imine intermediate.[6][7] This step breaks the N-N bond and forms a new C-C bond at the ortho position of the aromatic ring.

-

Cyclization and Aromatization: The di-imine intermediate rapidly undergoes an acid-catalyzed intramolecular cyclization. The subsequent elimination of an ammonia molecule from the resulting aminal leads to the formation of the stable, aromatic pyrrole ring, yielding the final 1,2,3,4-tetrahydrocarbazole product.[1][4]

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 4. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Mechanism of the Fischer indole synthesis. Quantum-chemical interpretation of the rearrangement of substituted cyclohexanone arylhydrazones to tetrahydrocarbazoles (Journal Article) | OSTI.GOV [osti.gov]

Introduction: The Versatility of Cyclohexylhydrazine in Heterocyclic Chemistry

An Application Guide to the Synthesis of Heterocyclic Compounds Using Cyclohexylhydrazine

Heterocyclic compounds form the bedrock of medicinal chemistry, with their unique ring structures appearing in a vast majority of pharmaceuticals, natural products, and agrochemicals.[1][2][3] Their biological activity is often intrinsically linked to the specific arrangement of heteroatoms within the cyclic framework. Among the myriad of reagents available for constructing these vital scaffolds, hydrazine derivatives stand out for their utility in forming nitrogen-containing rings.

This compound, in particular, is a versatile and powerful building block. Its structure, featuring a nucleophilic hydrazine moiety (-NHNH₂) attached to a bulky, lipophilic cyclohexyl group, allows for the synthesis of diverse heterocyclic systems with potential applications in drug discovery and materials science. This guide provides an in-depth exploration of the application of this compound in the synthesis of three major classes of heterocyclic compounds: indoles (via the Fischer Indole Synthesis), pyrazoles, and pyridazinones. We will delve into the underlying mechanisms, provide detailed experimental protocols, and explain the causal relationships behind critical procedural steps.

PART 1: Critical Safety and Handling Protocols

Before commencing any experimental work, it is imperative to understand and mitigate the risks associated with this compound and its common salt form, this compound hydrochloride. These compounds are corrosive and toxic.[4][5]

Hazard Profile:

-

Corrosive: Causes severe skin burns and serious eye damage.[4][5][6]

-

Toxicity: Harmful if swallowed or inhaled, and toxic in contact with skin.[7]

-

Handling Precautions: All manipulations must be conducted inside a certified chemical fume hood.[7] Avoid generating dust or aerosols. Keep away from heat and incompatible materials such as strong oxidizing agents and acids.[4]

Required Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[4][8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[4]

-

Body Protection: A lab coat and, if necessary, an apron should be worn.[8]

-

Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges if there is a risk of inhalation.[4][7]

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][6]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][8]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[4]

-

Ingestion: Rinse the mouth with water. DO NOT induce vomiting. Seek immediate medical attention.[4][6]

PART 2: Synthesis of N-Cyclohexyl Indole Derivatives via Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and widely used methods for constructing the indole nucleus.[9][10] The reaction involves the acid-catalyzed cyclization of an arylhydrazine (in this case, this compound, which acts as an alkylhydrazine) with an aldehyde or ketone.[11][12]

Reaction Mechanism and Scientific Rationale

The accepted mechanism proceeds through several key steps, each facilitated by the acidic environment.[9][10]

-

Hydrazone Formation: The reaction initiates with the condensation of this compound with a carbonyl compound (e.g., cyclohexanone) to form a cyclohexylhydrazone. This is a standard imine formation reaction where the acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic.

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'.[12] This step is crucial as it sets up the atoms for the subsequent rearrangement.

-